2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid
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Overview
Description
2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, ethoxy, and amino groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives and substituted benzene compounds. Key steps in the synthesis may involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Formation of the Butanoic Acid Moiety: This can be done through acylation reactions involving butanoic acid derivatives.
Coupling Reactions: The final step often involves coupling the isoquinoline core with the substituted benzene derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Phenethylamine Derivatives: Compounds with similar phenethylamine structures.
Uniqueness
The uniqueness of 2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)-4-((4-ethoxyphenyl)amino)-4-oxobutanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-4-32-18-7-5-17(6-8-18)26-23(27)13-16(24(28)29)11-20-19-14-22(31-3)21(30-2)12-15(19)9-10-25-20/h5-8,12,14,16H,4,9-11,13H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
BUUDZFQRYMVMEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=NCCC3=CC(=C(C=C32)OC)OC)C(=O)O |
Origin of Product |
United States |
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